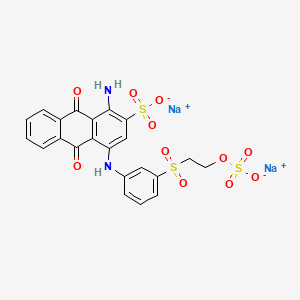
Bleu Réactif 19
Vue d'ensemble
Description
Reactive Blue 19 is a synthetic dye belonging to the anthraquinone class. It is widely used in the textile industry for dyeing cotton and other cellulosic fibers due to its excellent dyeing properties, including high color fastness and vibrant hue. This compound is known for its stability and resistance to fading, making it a popular choice for industrial applications .
Applications De Recherche Scientifique
Reactive Blue 19 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in textile dyeing, paper printing, and plastic coloring
Mécanisme D'action
Target of Action
Reactive Blue 19 (RB19) is an anthraquinone dye that is widely used in the textile industry . The primary targets of RB19 are the dye-decolorizing peroxidases (DyPs), a new superfamily of heme-containing peroxidases . These enzymes have been found to decolorize different kinds of dyes, especially anthraquinone dyes efficiently .
Mode of Action
RB19 interacts with its target, the DyPs, through a process of decolorization. In a study, a purified recombinant Thermobifida fusca DyP (TfuDyP) in E. coli BL21 (DE3) was used to treat RB19 . The reaction intermediates analyzed by ultra-performance liquid chromatography/mass spectroscopy (UPLC–MS) indicated the initial site of TfuDyP attack on RB19 .
Biochemical Pathways
The biochemical pathways involved in the action of RB19 are primarily related to the decolorization process. The decolorization of RB19 by DyPs leads to the formation of degradation intermediates . These intermediates, identified by GCMS analysis, include oxalic acid, indene-1,3-dione, and hydroquinone .
Pharmacokinetics
It’s known that rb19 is a stable compound that can persist in the environment for a long time due to its anthraquinone structure .
Result of Action
The result of RB19’s action is the decolorization of the dye, which is an important step in the treatment of textile industry wastewater . Both rb19 and its incomplete degradation products have been found to inhibit the growth of bacillus subtilis , indicating potential toxicity.
Action Environment
The action of RB19 is influenced by various environmental factors. For instance, the decolorization efficiency of RB19 could reach up to 98% within 48 hours in the presence of tea residue . The process is efficient in wide ranges of pH values (5.0–9.0), temperatures (30–40 °C), and initial dye concentrations (50–500 mg L−1) under the activation of tea residue .
Analyse Biochimique
Biochemical Properties
Reactive Blue 19 plays a significant role in biochemical reactions, particularly in the context of dye-decolorizing peroxidases (DyPs). These enzymes, which belong to a novel superfamily of heme-containing peroxidases, catalyze the oxidation of Reactive Blue 19. The interaction between Reactive Blue 19 and DyPs involves the oxidation of the dye, leading to its decolorization. This interaction is crucial for the biodegradation of Reactive Blue 19 in wastewater treatment processes .
Cellular Effects
Reactive Blue 19 has been shown to affect various types of cells and cellular processes. In bacterial cells, such as Bacillus subtilis, Reactive Blue 19 and its degradation products can inhibit cell growth. This inhibition is likely due to the toxic effects of the dye and its intermediates on cellular metabolism and gene expression . Additionally, Reactive Blue 19 can interfere with cell signaling pathways, leading to altered cellular functions.
Molecular Mechanism
The molecular mechanism of Reactive Blue 19 involves its interaction with dye-decolorizing peroxidases. These enzymes catalyze the oxidation of Reactive Blue 19, resulting in the formation of degradation products. The initial site of attack by the enzyme on Reactive Blue 19 has been identified through ultra-performance liquid chromatography/mass spectrometry (UPLC-MS) analysis . This interaction leads to the breakdown of the dye molecule, reducing its toxicity and color intensity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Reactive Blue 19 change over time. The stability and degradation of Reactive Blue 19 are influenced by factors such as pH, temperature, and the presence of oxidizing agents. Studies have shown that the half-life of Reactive Blue 19 can be significantly reduced through advanced oxidation processes, such as ozonation and UV irradiation . Long-term exposure to Reactive Blue 19 can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Reactive Blue 19 vary with different dosages in animal models. At low doses, the dye may not exhibit significant toxicity. At higher doses, Reactive Blue 19 can cause adverse effects, including oxidative stress and cellular damage. Studies have shown that high concentrations of Reactive Blue 19 can lead to toxic effects in aquatic organisms, highlighting the importance of monitoring and regulating its use .
Metabolic Pathways
Reactive Blue 19 is involved in various metabolic pathways, particularly those related to its biodegradation. The dye is metabolized by dye-decolorizing peroxidases, which catalyze its oxidation and breakdown into less toxic compounds. The metabolic pathways of Reactive Blue 19 involve the formation of intermediate products, which are further degraded by microbial enzymes . These pathways are essential for the efficient removal of Reactive Blue 19 from wastewater.
Transport and Distribution
Within cells and tissues, Reactive Blue 19 is transported and distributed through various mechanisms. The dye can be taken up by cells through passive diffusion or active transport processes. Once inside the cell, Reactive Blue 19 may interact with intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of Reactive Blue 19 within tissues is influenced by factors such as pH and the presence of binding proteins .
Subcellular Localization
Reactive Blue 19 exhibits specific subcellular localization patterns, which can affect its activity and function. The dye may localize to specific organelles, such as mitochondria or lysosomes, where it can interact with organelle-specific proteins and enzymes. These interactions can influence the dye’s degradation and its impact on cellular processes . Understanding the subcellular localization of Reactive Blue 19 is crucial for elucidating its biochemical effects and potential toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Reactive Blue 19 is synthesized through a series of chemical reactions starting from anthraquinone. The process involves sulfonation, nitration, and reduction steps to introduce the necessary functional groups. The final product is obtained by reacting the intermediate compounds with appropriate substituents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of Reactive Blue 19 involves large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process typically includes steps such as:
Sulfonation: Introduction of sulfonic acid groups to the anthraquinone structure.
Nitration: Addition of nitro groups to enhance the dye’s reactivity.
Reduction: Conversion of nitro groups to amino groups.
Coupling: Reaction with other compounds to form the final dye structure.
Analyse Des Réactions Chimiques
Types of Reactions: Reactive Blue 19 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Common reducing agents include sodium dithionite and zinc dust.
Substitution: Reagents like sodium hydroxide or sulfuric acid are used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines and other simpler organic compounds .
Comparaison Avec Des Composés Similaires
- Reactive Blue 21
- Reactive Blue 25
- Reactive Blue 49
Comparison: Reactive Blue 19 is unique due to its specific anthraquinone structure, which provides superior dyeing properties compared to other similar compounds. It offers better color fastness and stability, making it a preferred choice in the textile industry. While other reactive blue dyes may have similar applications, Reactive Blue 19 stands out for its efficiency and effectiveness in dyeing processes .
Propriétés
Numéro CAS |
2580-78-1 |
|---|---|
Formule moléculaire |
C22H18N2NaO11S3 |
Poids moléculaire |
605.6 g/mol |
Nom IUPAC |
disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O11S3.Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34;/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34); |
Clé InChI |
GRENEBQOOSLMQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N.[Na] |
melting_point |
Decomposes at approximately 581° F (NTP, 1992) |
Key on ui other cas no. |
2580-78-1 |
Description physique |
Reactive blue 19 is a fine blue-black powder. (NTP, 1992) DryPowde |
Pictogrammes |
Irritant |
Solubilité |
10 to 50 mg/mL at 70° F (NTP, 1992) |
Synonymes |
eactive blue 19 Remalzol brilliant blue R salt Remazol Brilliant Blue R |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


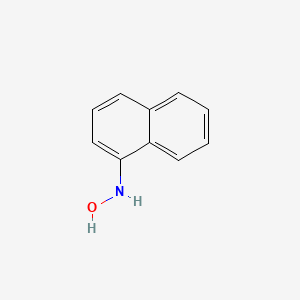

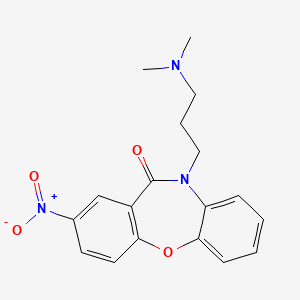
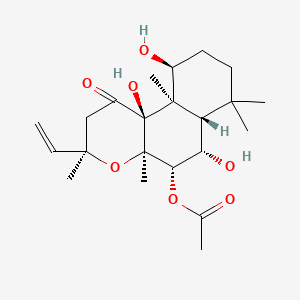
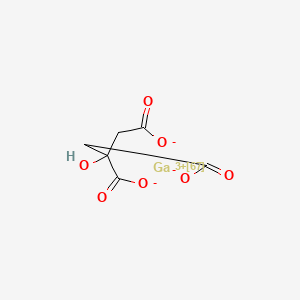
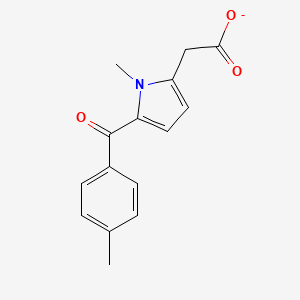
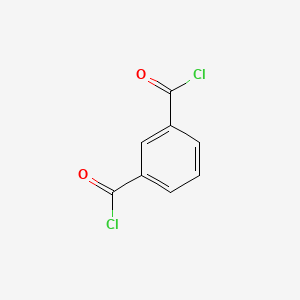
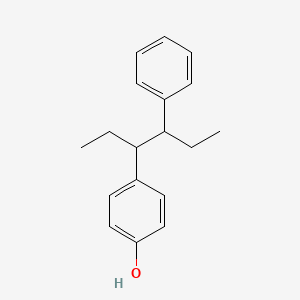
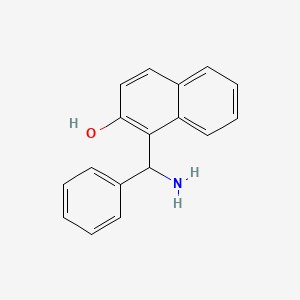
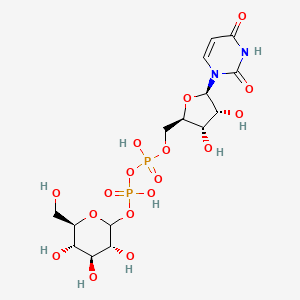
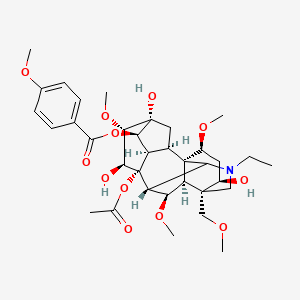
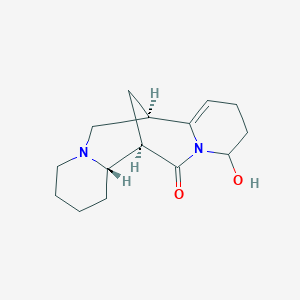
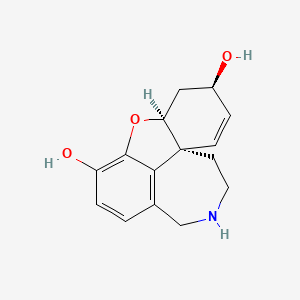
![4-[(4-benzylpiperazin-1-yl)acetyl]-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B1221388.png)
